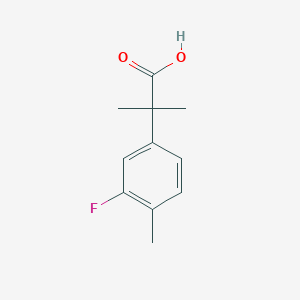![molecular formula C10H17N B13256146 N-cyclopropylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13256146.png)
N-cyclopropylbicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylbicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-cyclopropylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a neuroprotective agent and its role in modulating neurotransmitter systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, thereby modulating the flow of ions through the receptor channel. This modulation can influence various neural pathways and has implications for the treatment of neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- Memantine
Uniqueness
N-cyclopropylbicyclo[2.2.1]heptan-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-cyclopropylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H17N/c1-2-8-5-7(1)6-10(8)11-9-3-4-9/h7-11H,1-6H2 |
InChI Key |
IBNQCEZXFFVEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


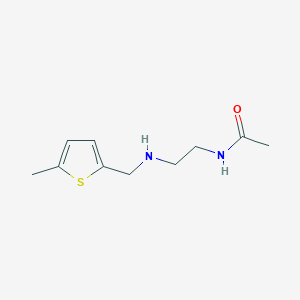
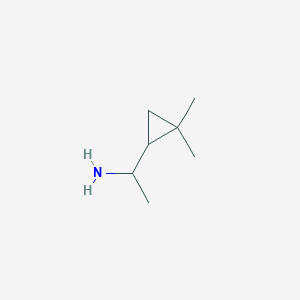

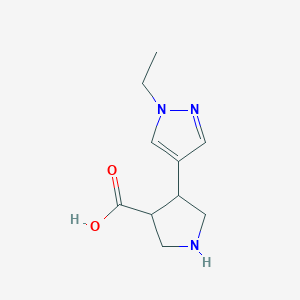
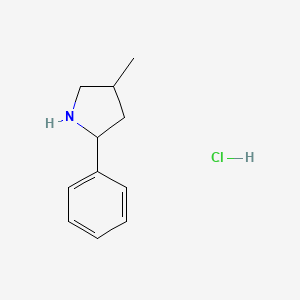

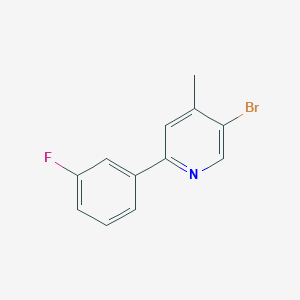
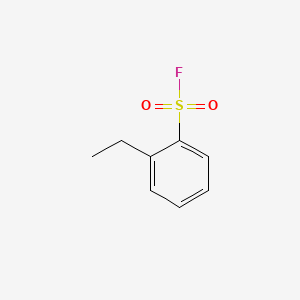
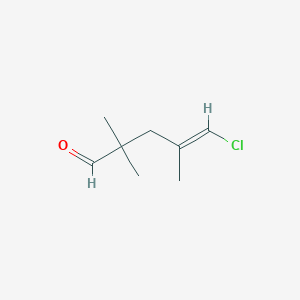
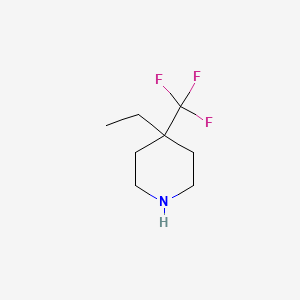
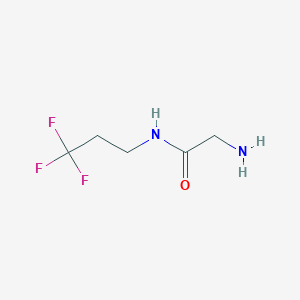
![2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13256151.png)
